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Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a

multitude of therapeutic agents. The strategic functionalization of the quinoline ring system

allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, yet

under-documented derivative, 2-Chloro-4-methylquinolin-6-amine. Due to the scarcity of

direct experimental data for this compound, this document leverages established principles of

heterocyclic chemistry and draws authoritative data from closely related analogues to provide a

comprehensive technical overview. We will explore its core identifiers, predict its

physicochemical properties, propose a robust synthetic pathway, and discuss its potential

applications in drug discovery, grounded in the known bioactivities of similar quinoline

structures.

Core Identifiers and Structural Elucidation
While a specific CAS number for 2-Chloro-4-methylquinolin-6-amine is not prominently listed

in major chemical databases as of this guide's publication, its molecular identity is
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unequivocally defined by its structure. Key identifiers have been computationally generated and

are available in databases such as PubChem.[1]

Table 1: Core Identifiers for 2-Chloro-4-methylquinolin-6-amine

Identifier Value Source

IUPAC Name
2-chloro-4-methylquinolin-6-

amine
PubChem[1]

Molecular Formula C₁₀H₉ClN₂ PubChem[1]

Molecular Weight 192.65 g/mol (Calculated)

Monoisotopic Mass 192.04543 Da PubChem[1]

Canonical SMILES
CC1=CC(=NC2=C1C=C(C=C2

)N)Cl
PubChem[1]

InChI Key
JBTRMRJZSPSSHU-

UHFFFAOYSA-N
PubChem[1]

The structure features a quinoline core with three key substituents that dictate its chemical

behavior:

A chloro group at the C2 position, which acts as a good leaving group for nucleophilic

substitution and enhances the molecule's lipophilicity.

A methyl group at the C4 position (lepidine framework), which can influence metabolic

stability and steric interactions with biological targets.

An amino group at the C6 position, a key functional group that can act as a hydrogen bond

donor and a site for further derivatization.

Physicochemical Properties: An Analog-Based
Prediction
Direct experimental data for 2-Chloro-4-methylquinolin-6-amine is sparse. However, we can

reliably predict its properties by analyzing well-characterized structural analogues, primarily 2-
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Chloro-4-methylquinoline (CAS: 634-47-9).[2][3][4]

Table 2: Comparison of Physicochemical Properties
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Property
2-Chloro-4-
methylquinoline
(Analogue)

2-Chloro-4-
methylquinolin-6-
amine (Predicted)

Rationale for
Prediction

CAS Number 634-47-9[3] Not Assigned

The target compound

is a less common

derivative.

Appearance
White to off-white

crystals or powder[4]

White to pale yellow

solid

The amino group may

impart a slight color.

Melting Point 55-58 °C[3] >150 °C (Estimated)

The introduction of the

polar amino group

allows for

intermolecular

hydrogen bonding,

significantly increasing

the melting point

compared to its non-

aminated counterpart.

Boiling Point 296 °C[3] >300 °C (Estimated)

Increased polarity and

hydrogen bonding will

elevate the boiling

point.

Solubility
Soluble in organic

solvents.

Soluble in polar

organic solvents

(DMSO, DMF);

sparingly soluble in

water.

The amino group

increases polarity,

enhancing solubility in

polar solvents while

retaining significant

organic character.

pKa Not available
~4-5 (Ring N), ~9-10

(Amino N) (Estimated)

The quinoline nitrogen

is weakly basic. The

exocyclic amino group

will have a pKa typical

for aromatic amines.
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Proposed Synthesis Pathway
The synthesis of 2-Chloro-4-methylquinolin-6-amine can be logically approached via a multi-

step sequence starting from a readily available substituted aniline. The renowned Friedländer

annulation provides a reliable method for constructing the quinoline core.[5]

Step-by-Step Experimental Protocol:
Step 1: Nitration of 4-methylacetanilide

To a stirred solution of 4-methylacetanilide in concentrated sulfuric acid, cooled to 0°C, add a

mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature

below 10°C.

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

Pour the reaction mixture onto crushed ice. The resulting precipitate, 4-methyl-3-

nitroacetanilide, is collected by vacuum filtration and washed with cold water until neutral.

Causality: This electrophilic aromatic substitution directs the nitro group ortho to the activating

acetamido group.

Step 2: Hydrolysis and Reduction to form 4-Methyl-3-nitroaniline

Reflux the 4-methyl-3-nitroacetanilide from Step 1 in a solution of aqueous hydrochloric acid

for 4-6 hours to hydrolyze the acetamido group.

Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-methyl-3-

nitroaniline.

Collect the product by filtration. (Alternatively, a one-pot reduction/hydrolysis can be

performed).

Step 3: Friedländer Annulation to form 6-Nitro-4-methylquinolin-2(1H)-one

Condense 4-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a catalyst such

as polyphosphoric acid (PPA) or Dowex-50 resin.
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Heat the mixture at 120-140°C for several hours. The reaction proceeds via an initial Michael

addition followed by cyclization and dehydration.

Cool the reaction and triturate with water to precipitate the quinolinone product.

Causality: The Friedländer synthesis is a classic and efficient method for constructing the

quinoline ring system from an ortho-aminoaryl ketone or aldehyde equivalent and a compound

containing an α-methylene ketone.[5]

Step 4: Chlorination to form 2-Chloro-4-methyl-6-nitroquinoline

Reflux the 6-nitro-4-methylquinolin-2(1H)-one from Step 3 with phosphorus oxychloride

(POCl₃), often with a catalytic amount of N,N-dimethylaniline, for 3-5 hours.[6]

Carefully quench the reaction by pouring it into ice-water.

The solid product is filtered, washed, and recrystallized.

Causality: POCl₃ is a standard and highly effective reagent for converting quinolinones and

pyridones into their corresponding chloro derivatives.

Step 5: Reduction of the Nitro Group

To a solution of 2-Chloro-4-methyl-6-nitroquinoline in a solvent like ethanol or ethyl acetate,

add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic

hydrogenation using H₂ gas with a Palladium-on-carbon (Pd/C) catalyst.

Stir the reaction at room temperature until completion (monitored by TLC).

After reduction, basify the reaction mixture to precipitate the final product, 2-Chloro-4-
methylquinolin-6-amine.

The crude product can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram
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Step 1: Nitration

Step 2: Hydrolysis

Step 3: Friedländer Annulation

Step 4: Chlorination

Step 5: Nitro Reduction

4-Methylacetanilide

4-Methyl-3-nitroacetanilide

 HNO₃, H₂SO₄ 

4-Methyl-3-nitroaniline

 aq. HCl, heat 

6-Nitro-4-methylquinolin-2(1H)-one

 Ethyl Acetoacetate, PPA 

2-Chloro-4-methyl-6-nitroquinoline

 POCl₃, heat 

2-Chloro-4-methylquinolin-6-amine

 SnCl₂/HCl or H₂/Pd-C 

Click to download full resolution via product page

Caption: Proposed five-step synthesis of 2-Chloro-4-methylquinolin-6-amine.
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Structural Verification and Analytical Protocols
Confirmation of the final product's identity and purity is paramount. The following analytical

techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect distinct signals for the aromatic protons on the quinoline ring, a singlet for

the methyl group (around 2.5 ppm), and a broad singlet for the -NH₂ protons (which may

shift depending on solvent and concentration).

¹³C NMR: The spectrum should show 10 distinct carbon signals, including characteristic

shifts for the carbon atoms attached to the chlorine and nitrogen atoms.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should confirm the molecular formula

C₁₀H₉ClN₂ by matching the exact mass. The spectrum will exhibit a characteristic isotopic

pattern (M+ and M+2 peaks in a ~3:1 ratio) due to the presence of chlorine.

Infrared (IR) Spectroscopy:

Look for characteristic absorption bands corresponding to N-H stretching of the primary

amine (around 3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-

1620 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

Applications in Drug Discovery and Medicinal
Chemistry
The quinoline nucleus is a "privileged scaffold" in drug discovery.[7][8] The specific combination

of chloro, methyl, and amino groups on this scaffold suggests significant potential in several

therapeutic areas.

Anticancer Potential: 4-aminoquinoline derivatives have demonstrated significant cytotoxic

effects against various cancer cell lines.[9] The 2-chloro substituent can serve as a handle

for further modification, allowing for the synthesis of compound libraries to screen for potent
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anticancer agents. The chlorine atom itself can enhance membrane permeability and

metabolic stability.[10]

Antimalarial Research: The 4-aminoquinoline core is famously found in the antimalarial drug

chloroquine.[11] While resistance is an issue, the quinoline scaffold remains a critical starting

point for developing new antimalarials. The 6-amino group could modulate activity and

potentially overcome resistance mechanisms.

Kinase Inhibition: Many quinoline-based molecules are known to be kinase inhibitors, a

major class of anticancer drugs. The N-H group of the amine can act as a crucial hydrogen

bond donor in the hinge region of a kinase active site.

Logical Relationship Diagram

Quinoline Scaffold

2-Chloro-4-methylquinoline
(Precursor Analogue)

 is parent of 

4-Aminoquinoline Derivatives
(Bioactivity Analogue)

 is parent of 

2-Chloro-4-methylquinolin-6-amine
(Target Compound)

 informs properties of  informs properties of 

Potential Applications

Anticancer Agents Antimalarial Drugs Kinase Inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.mdpi.com/1422-8599/2024/4/M1895
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Relationship between the target compound and its guiding analogues.

Safety and Handling
While specific toxicity data for 2-Chloro-4-methylquinolin-6-amine is unavailable, data from

its analogues suggests that it should be handled with care. 2-Chloro-4-methylquinoline is

classified as an irritant, causing skin and serious eye irritation, and may cause respiratory

irritation.[2][3] Similar precautions should be taken for the 6-amino derivative.

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a

lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.

Storage: Store in a cool, dry place away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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